![molecular formula C19H22FN5O2S B2457063 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide CAS No. 898345-42-1](/img/structure/B2457063.png)
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide
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Description
Scientific Research Applications
- 1,2,3-Triazoles serve as privileged structural motifs in drug design. The compound’s unique properties, including high chemical stability, aromatic character, and hydrogen bonding ability, make it an attractive scaffold for drug development .
- Click chemistry , particularly the Huisgen 1,3-dipolar cycloaddition, has been widely used to synthesize 1,2,3-triazoles. This method allows efficient assembly of complex molecules, making it valuable for drug discovery .
- The aromatic character and hydrogen bonding ability of 1,2,3-triazoles make them suitable for supramolecular assemblies. Researchers can investigate their self-assembly behavior and potential applications in materials science .
- 1,2,3-Triazoles have been used in bioconjugation strategies, linking biomolecules (e.g., proteins, peptides, nucleic acids) to other entities. Researchers can explore the bioorthogonal reactions involving triazoles .
- Fluorescently labeled 1,2,3-triazoles can serve as molecular probes for imaging cellular processes. Researchers can explore their use in live-cell imaging and diagnostics .
- Researchers can incorporate 1,2,3-triazole moieties into polymer structures. These polymers may exhibit unique properties, such as enhanced mechanical strength, thermal stability, or biocompatibility .
Drug Discovery and Medicinal Chemistry
Organic Synthesis and Click Chemistry
Supramolecular Chemistry and Materials Science
Chemical Biology and Bioconjugation
Fluorescent Imaging and Molecular Probes
Polymer Chemistry and Material Design
properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-2-14-22-19-25(23-14)18(27)16(28-19)15(12-4-3-5-13(20)10-12)24-8-6-11(7-9-24)17(21)26/h3-5,10-11,15,27H,2,6-9H2,1H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEJHGVRTYNBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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